molecular formula C19H17ClN4O3S B6545209 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide CAS No. 946224-97-1

2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B6545209
CAS No.: 946224-97-1
M. Wt: 416.9 g/mol
InChI Key: HKIVQGSLDMOULM-UHFFFAOYSA-N
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Description

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide features a 1,3-thiazole core substituted with a urea group linked to a 4-chlorophenyl moiety and an acetamide chain attached to a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-27-16-5-3-2-4-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-8-6-12(20)7-9-13/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIVQGSLDMOULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that incorporates a thiazole ring and a urea derivative. Its structural components suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H19ClN4O3SC_{17}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 390.8 g/mol. The presence of the thiazole moiety is significant as it has been associated with various biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC17H19ClN4O3SC_{17}H_{19}ClN_{4}O_{3}S
Molecular Weight390.8 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The thiazole ring is known to facilitate interactions with enzymes and receptors that are crucial in cancer progression and microbial resistance.

  • Antitumor Activity :
    • Thiazole derivatives have shown promise as antitumor agents. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death pathways .
    • The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, as evidenced by structure-activity relationship studies that highlight the importance of substituents at specific positions on the aromatic rings .
  • Antimicrobial Activity :
    • Compounds featuring thiazole rings have demonstrated significant antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
    • For instance, studies have shown that similar thiazole-based compounds exhibit activity comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be correlated with its structural features:

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
  • Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Substituent : Contributes to increased solubility and potentially alters the pharmacokinetic profile.

Antitumor Efficacy

A recent study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The compound exhibited an IC50 value lower than that of doxorubicin in certain cell lines, suggesting potent antitumor activity .

Antimicrobial Activity

Another study focused on the synthesis and evaluation of thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity, comparable to standard treatments like norfloxacin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Halogenated Phenyl Modifications
  • N-(4-Bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (): Replaces the 4-chlorophenyl group with a 4-bromophenyl. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to chlorine. Both compounds share the 2-methoxyphenyl acetamide moiety, highlighting the role of methoxy groups in modulating electronic effects and solubility .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a 3,4-dichlorophenyl group instead of 4-chlorophenyl. Crystal structure analysis reveals a 61.8° twist between the dichlorophenyl and thiazole rings, influencing molecular packing and hydrogen-bonding interactions. This steric effect may reduce binding flexibility compared to the mono-chlorinated target compound .
Methoxy and Methyl Substitutions
  • 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (, Compound 13b): Contains a 4-methoxyphenyl hydrazine group. Exhibits a high yield (95%) and distinct IR absorption at 2212 cm⁻¹ (C≡N), contrasting with the target compound’s urea-related peaks (e.g., ~1660 cm⁻¹ for C=O) .
  • Compound 1d (: 2-(p-tolyl)-N-(p-tolylcarbamoyl)acetamide): Substitutes chlorine with methyl groups.

Functional Group Variations

Urea vs. Non-Urea Derivatives
  • N-(4-Phenyl-2-thiazolyl)acetamide ():

    • Lacks the urea group, simplifying the structure to a thiazole-acetamide.
    • Synthesized via direct acetylation, contrasting with the target compound’s multi-step coupling reactions .
  • 2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide ():

    • Replaces the thiazole ring with a thiadiazole core and introduces a nitro group.
    • The nitro group’s strong electron-withdrawing effect may enhance reactivity but increase toxicity risks .
Antibacterial and Anticancer Potential
  • Compound 5d (: 2-(4-chlorophenyl)-N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]acetamide): Displays antibacterial activity against S. aureus (MIC = 6.5 µg/ml), suggesting ureidoamide motifs with chlorophenyl groups may target bacterial enzymes .
  • Mirabegron (MBG) ():
    • A β3-adrenergic receptor agonist with a thiazole-acetamide backbone.
    • Highlights the thiazole ring’s role in receptor binding, though MBG’s hydroxy-phenylethyl chain differs from the target compound’s urea group .

Structural and Functional Comparisons

Compound Name Key Features Biological Activity Reference
Target Compound 4-ClPh urea, 2-MeOPh acetamide Under investigation
N-(4-Bromophenyl)-... 4-BrPh substitution Screening candidate
2-(3,4-Dichlorophenyl)-... 3,4-Cl₂Ph, thiazole-acetamide Structural model
Compound 5d 4-ClPh ureidoamide Anti-S. aureus (6.5 µg/ml)
Mirabegron (MBG) Thiazole-acetamide with β3-agonist activity β3 receptor activation

Impact of Substituents

  • Halogens (Cl, Br) : Increase lipophilicity and stability but may reduce solubility.
  • Methoxy groups : Enhance solubility via hydrogen bonding.
  • Urea vs. acetyl groups : Urea’s hydrogen-bonding capacity may improve target specificity.

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